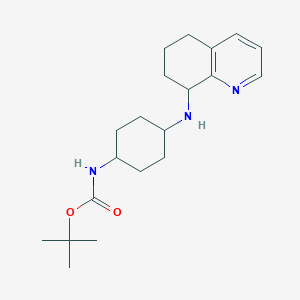
2-(2-Chloro-5-iodophenoxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-iodophenoxy)ethanamine is an organic compound that features both chlorine and iodine atoms attached to a phenoxy group, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-iodophenoxy)ethanamine typically involves multiple steps. One common method starts with the iodination of a precursor compound, such as methyl anthranilate, followed by a Sandmeyer reaction to introduce the chlorine atom. The final step involves the reaction of the intermediate with ethanamine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-iodophenoxy)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethanamine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(2-Chloro-5-iodophenoxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cellular signaling pathways and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-iodophenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound’s effects are mediated through these interactions, which can influence various cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-3,5-difluorophenoxy)ethanamine
- 2-(2-Chlorophenyl)ethylamine
- 2-(4-Chloro-2-fluorophenyl)ethanamine
Uniqueness
2-(2-Chloro-5-iodophenoxy)ethanamine is unique due to the presence of both chlorine and iodine atoms on the phenoxy group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H9ClINO |
|---|---|
Molecular Weight |
297.52 g/mol |
IUPAC Name |
2-(2-chloro-5-iodophenoxy)ethanamine |
InChI |
InChI=1S/C8H9ClINO/c9-7-2-1-6(10)5-8(7)12-4-3-11/h1-2,5H,3-4,11H2 |
InChI Key |
MVIZFKJBYPOMDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)OCCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)
![4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine](/img/structure/B12072678.png)





![11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)



